![molecular formula C12H11N3O B2360069 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 343966-69-8](/img/structure/B2360069.png)
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a heterocyclic compound that combines the structural features of an indole and an oxadiazole The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the oxadiazole to the indole.
Cyclization Reaction: The hydrazide is reacted with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Nucleophilic Substitution: The oxadiazole ring is then attached to the indole moiety through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization and nucleophilic substitution steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the indole moiety, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives of the indole and oxadiazole rings.
Aplicaciones Científicas De Investigación
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects through various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can be compared with other similar compounds, such as:
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, which can lead to different biological activities and chemical properties.
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole: This compound has a benzimidazole ring, which can also affect its biological and chemical properties.
The uniqueness of this compound lies in its combination of the indole and oxadiazole rings, which can lead to unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-14-12(16-15-8)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBPGCTFCSQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)
![N-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2359988.png)
![1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)
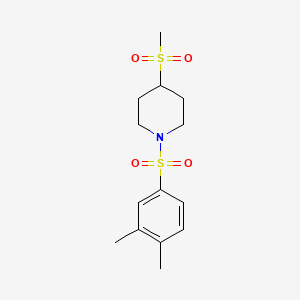
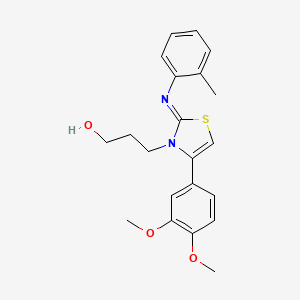
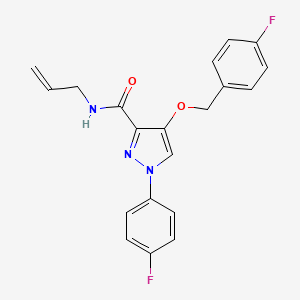
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)
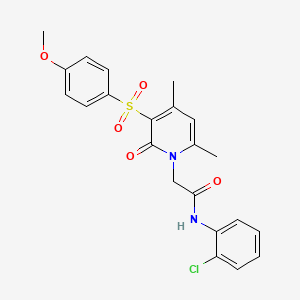
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)


![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
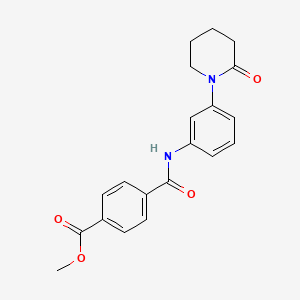
![3-methyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2360009.png)
